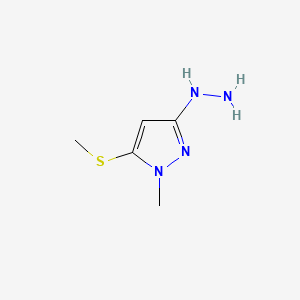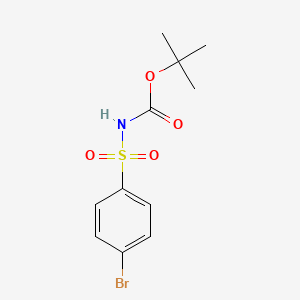
1-fluoro-4-(methoxymethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-fluoro-4-(methoxymethoxy)naphthalene is an organic compound that belongs to the class of fluorinated naphthalenes. Fluorinated compounds are known for their unique chemical properties, which include high stability, lipophilicity, and bioavailability. These properties make them valuable in various fields such as pharmaceuticals, materials science, and molecular imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of naphthalene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst . The reaction conditions often include mild temperatures and solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of 1-fluoro-4-(methoxymethoxy)naphthalene may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-fluoro-4-(methoxymethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like methylthiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
1-fluoro-4-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, particularly in drug discovery and development.
Medicine: Investigated for its potential use in pharmaceuticals due to its stability and bioavailability.
Mécanisme D'action
The mechanism of action of 1-fluoro-4-(methoxymethoxy)naphthalene involves its interaction with molecular targets through its fluorine atom. The fluorine atom can form strong electrostatic interactions with biological molecules, affecting their function and stability. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoronaphthalene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
1-Methoxynaphthalene: Does not contain a fluorine atom, resulting in different chemical properties and reactivity.
4-Methoxynaphthalene: Similar structure but without the fluorine atom, leading to different biological and chemical behaviors.
Uniqueness
1-fluoro-4-(methoxymethoxy)naphthalene is unique due to the presence of both a fluorine atom and a methoxymethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C12H11FO2 |
|---|---|
Poids moléculaire |
206.21 g/mol |
Nom IUPAC |
1-fluoro-4-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11FO2/c1-14-8-15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 |
Clé InChI |
PMAINBMDZPPUJT-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC=C(C2=CC=CC=C21)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(2,2-Dimethylimidazo[2,1-b][1,3]thiazol-3(2H)-ylidene)hydroxylamine](/img/structure/B8495388.png)



